Extended Half-Life and Reduced Dosing Frequency vs. Teduglutide
Glepaglutide demonstrates a significantly extended effective half-life compared to the only approved GLP-2 analog, teduglutide. This pharmacokinetic advantage is a primary differentiation point, enabling a once- or twice-weekly dosing regimen compared to the daily injections required for teduglutide [1].
| Evidence Dimension | Effective Half-Life |
|---|---|
| Target Compound Data | 88 h (for 10 mg subcutaneous dose in healthy subjects) [2] |
| Comparator Or Baseline | Teduglutide: 1.3-3 h [1] |
| Quantified Difference | ~30- to 70-fold longer half-life for glepaglutide |
| Conditions | Glepaglutide: Phase 1 trial in healthy subjects (NCT03279302); Teduglutide: referenced pharmacokinetic data from product literature [1] |
Why This Matters
The extended half-life allows for a significantly less frequent dosing schedule, which is a key driver for improved patient adherence, quality of life, and potentially reduced healthcare resource utilization in chronic disease management.
- [1] FDA拒批长效GLP-2. (2024). Phirda. View Source
- [2] Agersnap MA, et al. Pharmacokinetics of Glepaglutide, A Long-Acting Glucagon-Like Peptide-2 Analogue: A Study in Healthy Subjects. Clin Drug Investig. 2022;42(12):1093-1100. View Source
